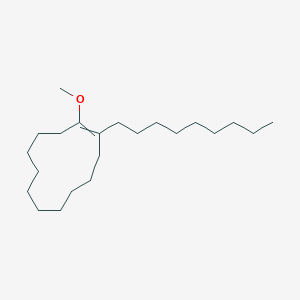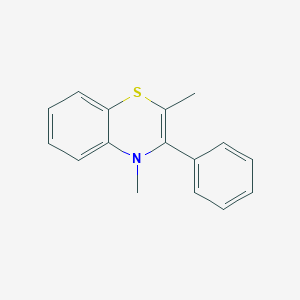
2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazine ring, which includes nitrogen and sulfur atoms. This unique structure contributes to its various chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalysts and controlled reaction conditions to facilitate the cyclization process. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzothiazine derivatives.
科学的研究の応用
2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects . The compound’s ability to act as a ligand for metal ions also plays a role in its mechanism of action .
類似化合物との比較
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine core but differ in their substituents and biological activities.
1,4-Benzothiazine Derivatives: These include various substituted benzothiazines with diverse pharmacological properties.
Phenothiazines: These compounds have a similar thiazine ring system and are known for their antipsychotic and antiemetic activities.
Uniqueness: 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
特性
CAS番号 |
823801-87-2 |
|---|---|
分子式 |
C16H15NS |
分子量 |
253.4 g/mol |
IUPAC名 |
2,4-dimethyl-3-phenyl-1,4-benzothiazine |
InChI |
InChI=1S/C16H15NS/c1-12-16(13-8-4-3-5-9-13)17(2)14-10-6-7-11-15(14)18-12/h3-11H,1-2H3 |
InChIキー |
DUIKNHFBODVWGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C2S1)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)
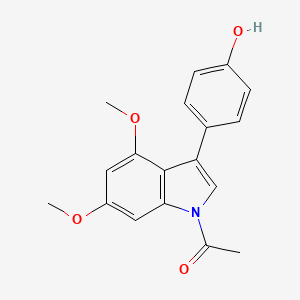
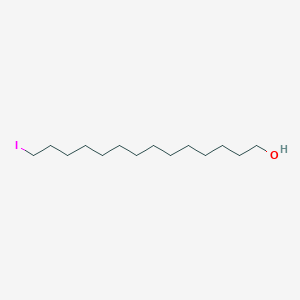
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)
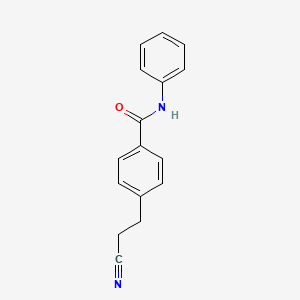
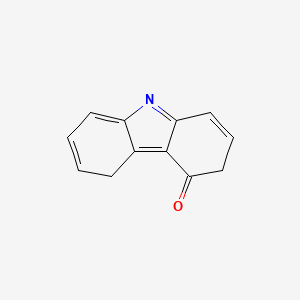
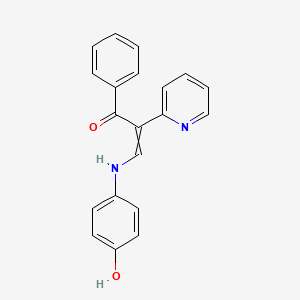

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
